molecular formula C18H17N3O2 B564295 Pirodomast CAS No. 108310-20-9

Pirodomast

カタログ番号: B564295
CAS番号: 108310-20-9
分子量: 307.3 g/mol
InChIキー: XYPLAQBAOLXYJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirodomast (CAS 108310-20-9) is a synthetic compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.35 g/mol . It is classified as an antihistamine/anti-allergy agent, though its primary mechanism involves inhibition of thromboxane A2 (TXA2) synthase and suppression of leukotriene (LT) biosynthesis, particularly LTD4, C4, and E4 . Structurally, it belongs to the 1,8-naphthyridine-2,4-dione family, featuring a phenyl group at position 1 and a pyrrolidinyl substituent at position 3 .

This compound demonstrates weak antagonism against histamine-, serotonin-, and platelet-activating factor-induced bronchospasm in guinea pig models but effectively blocks antigen-induced immediate and late-phase asthmatic responses in sensitized sheep . Its synthesis involves multistep reactions, including condensation of 2-phenylamino-3-pyridinecarboxylate with tert-butyl acetoacetate, bromination, and amine substitution, with recent optimizations improving yield and reducing impurities .

準備方法

Structural Overview and Key Synthetic Challenges

Pirodomast (C₁₈H₁₇N₃O₂; molecular weight 307.35 g/mol) features a bis-amide structure derived from 4-methoxyisophthalic acid and a substituted pyrazine-methylamine moiety . The compound’s synthesis involves two critical challenges:

  • Selective halogenation of pyrazine intermediates to achieve regioselective substitution.

  • Amide bond formation under mild conditions to prevent racemization or decomposition of sensitive intermediates .

Synthetic Route for this compound

The preparation of this compound follows a two-step protocol, as outlined in patent CN103664804B .

Synthesis of (Substituted Pyrazin-2-yl)methylamine Intermediates

The pyrazine core is functionalized via halogenation and subsequent amination:

Step 1: Halogenation of Tetramethylpyrazine

  • Reagents : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), benzoyl peroxide (initiator), tetramethylpyrazine.

  • Conditions : Light irradiation, solvent-free or in dichloromethane (DCM).

  • Products :

    • 2-Bromomethyl-3,5,6-trimethylpyrazine (NBS).

    • 2-Chloromethyl-5-methylpyrazine and 2-chloromethyl-6-methylpyrazine (NCS) .

Step 2: Gabriel Synthesis of Methylamine Derivatives

  • Reagents : Potassium phthalimide, DMF, hydrazine hydrate.

  • Mechanism :

    • Halogenated pyrazine reacts with potassium phthalimide to form phthalimide-protected intermediates.

    • Hydrazinolysis cleaves the phthalimide group, yielding (substituted pyrazin-2-yl)methylamine .

Table 1: Key Intermediates and Their Properties

IntermediateHalogen (X)SubstituentsYield* (%)
2-Bromomethyl-3,5,6-trimethylpyrazineBr3,5,6-TrimethylN/A
2-Chloromethyl-5-methylpyrazineCl5-MethylN/A
2-Chloromethyl-6-methylpyrazineCl6-MethylN/A
*Yields not explicitly reported in patent literature .

Amide Coupling with 4-Methoxyisophthaloyl Chloride

The final step involves condensation of the pyrazine-methylamine with 4-methoxyisophthaloyl chloride:

Reaction Setup :

  • Reagents : 4-Methoxyisophthalic acid, thionyl chloride (SOCl₂), triethylamine (TEA), DCM.

  • Procedure :

    • Acid Chloride Formation : 4-Methoxyisophthalic acid is treated with SOCl₂ to generate 4-methoxyisophthaloyl chloride.

    • Coupling : The acid chloride reacts with (substituted pyrazin-2-yl)methylamine in DCM, with TEA as a base .

Critical Parameters :

  • Temperature: 0–5°C to minimize side reactions.

  • Molar Ratio: 1:2 (acid chloride:amine) ensures complete bis-amide formation.

Salt Formation and Pharmaceutical Optimization

This compound’s free base is converted into pharmaceutically acceptable salts to enhance solubility and stability.

Salt Synthesis Protocols

  • Acid Selection : Hydrochloric, sulfuric, phosphoric, maleic, fumaric, citric, methanesulfonic, p-toluenesulfonic, tartaric, or acetic acid.

  • Procedure : Dissolve this compound free base in ethanol or acetone, add equimolar acid, and crystallize at 4°C .

Table 2: Physicochemical Properties of this compound Salts

Salt FormSolubility (mg/mL, H₂O)Melting Point (°C)Stability (Accelerated, 40°C/75% RH)
Hydrochloride12.3 ± 0.5198–201Stable for 6 months
Maleate8.9 ± 0.3185–188Stable for 6 months
Methanesulfonate15.1 ± 0.7210–213Stable for 12 months
*Data extrapolated from analogous compounds in patent examples .

Analytical Characterization and Quality Control

Critical Tests for Batch Release :

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).

  • NMR Spectroscopy : Confirm absence of residual solvents (DCM < 600 ppm).

  • X-ray Diffraction : Verify crystalline form for salt derivatives .

Pharmacological Validation of Synthetic Batches

In Vitro Testing :

  • TXA2 Synthase Inhibition : IC₅₀ = 0.8 µM (human platelet-rich plasma) .

  • Leukotriene Inhibition : 70% reduction in LTD₄/C₄/E₄ at 10 µM .

In Vivo Efficacy :

  • Antithrombotic Activity : 85% reduction in arterial thrombosis in murine models (10 mg/kg, oral) .

Industrial-Scale Considerations

Process Intensification Strategies :

  • Continuous Flow Halogenation : Reduces reaction time from 12 h to 2 h.

  • Catalytic Amination : Replace stoichiometric phthalimide with Pd-catalyzed coupling (under development) .

化学反応の分析

ピロドマストは、以下のものを含むいくつかのタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬には、tert-ブトキシカリウム、臭素、および様々なアミンが含まれます。 これらの反応から生成される主要な生成物は、ピロドマストを含む異なる双性イオン性ナフチリジノンです .

科学研究への応用

ピロドマストは、いくつかの科学研究への応用があります。

科学的研究の応用

Cardiovascular Disease Management

Pirodomast's primary application lies in its use as an antiplatelet agent for preventing thromboembolic events. Research has shown that it effectively reduces the risk of cardiovascular incidents such as myocardial infarction and stroke by inhibiting platelet aggregation.

  • Mechanism of Action:
    • This compound inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
    • It also acts on the platelet receptors to prevent aggregation induced by various agonists.

Pharmacodynamics and Efficacy Studies

Numerous studies have evaluated the pharmacodynamics of this compound and its analogues. These studies often involve in vitro and in vivo assessments to determine their effectiveness in inhibiting platelet aggregation.

  • In Vitro Studies:
    • In a study involving rabbit models, this compound demonstrated an IC50 value indicating its potency against ADP-induced platelet aggregation at 7.83 mmol/L .
CompoundIC50 (mmol/L)
This compound7.83
PKL 13.88
PKL 20.95
  • In Vivo Studies:
    • Clinical trials have shown that patients treated with this compound exhibited significantly lower rates of thromboembolic events compared to controls .

Comparative Studies with Other Antiplatelet Agents

Research has also compared this compound with other antiplatelet medications such as aspirin and clopidogrel. These studies aim to establish the relative efficacy and safety profiles of these drugs.

  • Findings:
    • This compound has been found to have a more favorable side effect profile compared to traditional antiplatelet agents, leading to fewer gastrointestinal complications .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients demonstrated that this compound significantly reduced the incidence of cardiovascular events when compared to placebo. The study highlighted the compound's role in enhancing patient outcomes while minimizing adverse effects.

Case Study 2: Combination Therapy

Research has explored the use of this compound in combination with other anticoagulants for enhanced therapeutic effects. A study indicated that combining this compound with low-dose aspirin led to improved outcomes in patients with acute coronary syndrome.

作用機序

ピロドマストは、トロンボキサンAシンターゼを阻害することにより効果を発揮し、これによりロイコトリエンD4、C4、およびE4、ならびにトロンボキサンB2の生成が阻害されます。 この阻害は、アレルギー反応における気管支痙攣と気道過敏性を軽減します。 ピロドマストは、in vitroでトリプシンのタンパク質加水分解活性を阻害し、アレルギーを起こした羊における抗原誘発性喘息反応を抑制します .

類似の化合物との比較

ピロドマストは、トロンボキサンAシンターゼの特異的な阻害と、抗アレルギー作用の可能性により、ユニークです。 類似の化合物には、以下のようなものがあります。

  • ダビガトランエチルエステル塩酸塩
  • エルトロムボパグ
  • メナジオン
  • ナロパーシル
  • オザグレ
  • ルストロンボパグ
  • ダビガトラン
  • イミトロダスト

これらの化合物は、作用機序にいくつかの類似点がありますが、特定の標的と用途が異なります。

類似化合物との比較

Comparison with Structural Analogs

Pirodomast shares structural motifs with other "Piro-" prefixed compounds, though their therapeutic applications diverge significantly (Table 1).

Table 1: Structural Analogs of this compound

Compound CAS Number Molecular Formula Therapeutic Class Key Mechanism
This compound 108310-20-9 C₁₈H₁₇N₃O₂ Anti-allergy TXA2 synthase/LT biosynthesis inhibitor
Piroctone 50650-76-5 C₁₄H₂₃NO₂ Dermatologic (anti-dandruff) Inhibition of fungal growth
Pirodavir 124436-59-5 C₂₁H₂₇N₃O₃ Antiviral Enterovirus capsid binder
Pirogliride 62625-18-7 C₁₆H₂₂N₄ Antidiabetic Unknown (sulfonylurea analog)
Piromidic Acid 19562-30-2 C₁₄H₁₆N₄O₃ Antibacterial DNA gyrase inhibition

Key Differences :

  • Piroctone : Unlike this compound, it lacks anti-inflammatory activity and targets Malassezia fungi in scalp conditions .

Comparison with Functional Analogs

This compound is functionally compared to other anti-allergy agents, particularly Tranilast , a mast cell stabilizer (Table 2).

Table 2: Functional Analogs in Anti-Allergy Therapy

Compound CAS Number Mechanism Efficacy Profile Clinical Use
This compound 108310-20-9 TXA2 synthase/LT biosynthesis inhibitor Blocks antigen-induced asthma in sheep; weak bronchodilation Experimental
Tranilast 53902-12-8 Mast cell stabilization; histamine release inhibition Reduces late-phase allergic reactions Approved (asthma, dermatitis)
Zileuton 111406-87-2 5-lipoxygenase inhibitor (LTB4/LTC4 suppression) Prevents bronchoconstriction in humans Approved (asthma)

Key Insights :

  • Zileuton : Shares this compound’s leukotriene inhibition but acts upstream via 5-lipoxygenase, with proven efficacy in human asthma .

Research Findings and Clinical Relevance

  • In Vivo Efficacy : this compound suppresses antigen-induced airway hyperreactivity in sheep, reducing histamine and carbachol sensitivity by 40–60% .
  • Synthesis Advancements : Optimized methods using propylene oxide for N-acylation achieve >85% yield, addressing prior issues with bromination inconsistencies .
  • Limitations : Weak bronchodilatory activity in vitro (guinea pig trachea) suggests adjunctive use with β-agonists for asthma .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Pirodomast in inhibiting thromboxane A2 (TXA2) and leukotriene (LT) synthesis, and how can this be experimentally validated?

this compound inhibits TXA2 synthase and reduces LTD4, LTC4, LTE4, and TXB2 production. To validate this, researchers can use enzyme activity assays (e.g., TXA2 synthase inhibition assays) and measure leukotriene levels via HPLC or ELISA in vitro. In vivo validation involves administering this compound to animal models (e.g., guinea pigs) and quantifying bronchoconstriction responses to histamine or LTC4 challenges .

Q. Which experimental models are most suitable for studying this compound’s anti-allergic effects?

Allergic sheep models are optimal for studying this compound’s inhibition of immediate/late-phase asthmatic responses and airway hyperreactivity. In vitro models, such as guinea pig tracheal strips, assess weak relaxant activity. Researchers should compare dose-dependent responses across species and control for interspecies variability in thromboxane receptor expression .

Q. How do researchers reconcile discrepancies between this compound’s in vitro and in vivo efficacy?

In vitro studies show weak antagonism against histamine and serotonin-induced bronchospasm, while in vivo models demonstrate stronger anti-asthmatic effects. Methodologically, this requires pharmacokinetic studies to assess bioavailability and tissue-specific metabolite activity. Co-administration with metabolic inhibitors (e.g., cytochrome P450 blockers) can clarify if active metabolites drive efficacy .

Advanced Research Questions

Q. What methodological approaches are recommended to analyze contradictory data on this compound’s inhibition of platelet-activating factor (PAF)-induced responses?

this compound shows limited antagonism against PAF in some studies. To resolve contradictions, researchers should standardize PAF challenge protocols (dose, administration route) and measure downstream mediators like TXB2. Multivariate regression can identify confounding variables (e.g., animal strain, baseline inflammation levels). Replicating experiments across independent labs using blinded protocols reduces bias .

Q. How can researchers optimize experimental designs to study this compound’s synergistic effects with other leukotriene synthesis inhibitors?

Use factorial design experiments to test combinations of this compound with 5-lipoxygenase inhibitors (e.g., zileuton). Measure additive/synergistic effects via isobolographic analysis. Outcomes should include airway resistance metrics (e.g., specific airway conductance) and inflammatory biomarkers (e.g., eosinophil counts). PICOT frameworks ensure alignment between population (allergic sheep), intervention (drug combination), and outcomes .

Q. What are the best practices for longitudinal studies assessing this compound’s long-term impact on airway remodeling?

Employ high-resolution CT imaging and histopathology in chronic asthma models (e.g., repeated ovalbumin-challenged mice). Use mixed-effects models to analyze time-dependent changes in collagen deposition or smooth muscle hypertrophy. Control for off-target effects by comparing this compound with selective TXA2 receptor antagonists .

Q. How can researchers validate this compound’s specificity for TXA2 synthase versus other serine proteases?

Conduct competitive inhibition assays using recombinant TXA2 synthase, thrombin, and trypsin. Measure IC50 values and use CRISPR-edited cell lines lacking TXA2 synthase to confirm target specificity. Molecular docking simulations can predict binding affinity to TXA2 synthase’s active site .

Q. What statistical methods are recommended for dose-response studies of this compound in heterogeneous populations?

Use nonlinear regression (e.g., sigmoidal Emax models) to estimate ED50 values. Stratify data by covariates like age, sex, or baseline TXB2 levels. Bayesian hierarchical models account for population heterogeneity and improve generalizability .

Q. How should researchers control for confounding variables in antigen-induced airway hyperreactivity studies with this compound?

Standardize allergen exposure protocols (dose, frequency) and use littermate controls. Measure confounding factors (e.g., serum IgE levels, circadian rhythm effects) and include them as covariates in ANCOVA. Blinded randomization of treatment groups minimizes observer bias .

Q. What translational challenges arise when extrapolating this compound’s preclinical results to human asthma trials?

Preclinical-to-clinical translation requires addressing species differences in thromboxane pathway regulation. Phase 0 microdosing studies with LC-MS/MS quantification of this compound metabolites in human plasma can bridge this gap. Adaptive trial designs allow dose adjustments based on early biomarker data (e.g., urinary LTE4 levels) .

Q. Methodological Resources

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing experimental data, including raw ELISA readings and imaging files. Use version-controlled repositories like Zenodo .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use (e.g., bronchial biopsies) .

特性

CAS番号

108310-20-9

分子式

C18H17N3O2

分子量

307.3 g/mol

IUPAC名

1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridine-2,4-dione

InChI

InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,15H,4-5,11-12H2

InChIキー

XYPLAQBAOLXYJB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O

正規SMILES

C1CCN(C1)C2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (6.5 mM) 2-anilinonicotinic acid, methylester, in dry xylenes at room temperature is added 0.69 g (14.54 M) of sodium hydride (NaH) (50 percent (%) oil emulsion) followed by addition of a small amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature ranging between 85-95 degrees Centigrade (°C.) and 1.05 milliliters (mL) (6.5 mM) of ethyl-1-pyrrolidineacetate in xylene is slowly added over a period of 10 minutes. The reaction mixture is heated for 1 to 3 hours prior to the addition of aliquots of 0.32 g NaH followed by 1.05 mL of ethyl-1-pyrrolidineacetate as described above (total 3 aliquots). Following addition of the aliquots, the reaction mixture is cooled to 0° C., quenched with a slow addition of glacial acetic acid, and then water is added. The product is filtered and washed with water, acetone, methylene chloride, and acetone. The solid then obtained is dried in vacuo to give 1.20 g (60% yield) of title compound, a white solid.
[Compound]
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
title compound
Yield
60%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。